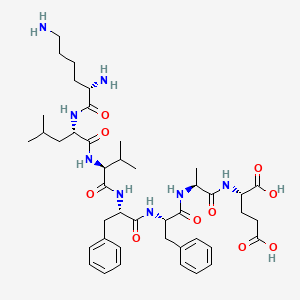
Klvffae
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyloid is a term used to describe aggregates of proteins that form fibrillar structures with a characteristic beta-sheet secondary structure. These aggregates are associated with various diseases, including Alzheimer’s disease, Parkinson’s disease, and systemic amyloidosis. Amyloid fibrils are typically 7–13 nanometers in diameter and can be stained by specific dyes such as Congo red, which exhibits apple-green birefringence under polarized light .
Méthodes De Préparation
Amyloid fibrils can be prepared using various methods, including in vitro assays, cell culture models, and recombinant technology. One common method involves dissolving amyloid beta peptides in a solution with either high or low pH, such as 10 millimolar sodium hydroxide, and then vortexing gently to mix . Industrial production methods often involve the use of recombinant technology to produce amyloid proteins in large quantities .
Analyse Des Réactions Chimiques
Amyloid fibrils undergo several types of chemical reactions, including oxidation, reduction, and proteolysis. Common reagents used in these reactions include trypsin for proteolysis and various oxidizing and reducing agents. The major products formed from these reactions are typically smaller peptide fragments or modified amyloid fibrils .
Applications De Recherche Scientifique
Amyloid fibrils have a wide range of scientific research applications. In medicine, they are studied for their role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In materials science, amyloid fibrils are used to create protein-based materials with superior mechanical strength and stability. These materials have applications in tissue engineering, drug delivery, and biosensing . Additionally, amyloid fibrils are used in synthetic chemistry as catalysts and scaffolds for nanomaterials .
Mécanisme D'action
The mechanism of action of amyloid fibrils involves the misfolding of normally soluble proteins into insoluble fibrillar aggregates. These aggregates disrupt cellular function by interfering with normal protein folding and trafficking pathways. Molecular chaperones and other cellular factors can modulate the formation and toxicity of amyloid fibrils .
Comparaison Avec Des Composés Similaires
Amyloid fibrils are similar to other protein aggregates such as tau fibrils and alpha-synuclein fibrils, which are also associated with neurodegenerative diseases. amyloid fibrils are unique in their ability to form highly ordered beta-sheet structures and their specific staining properties with dyes like Congo red . Other similar compounds include prions, which are infectious forms of amyloids that can propagate by converting normal proteins into the misfolded amyloid form .
Conclusion
Amyloid fibrils are a fascinating and complex class of protein aggregates with significant implications for human health and materials science. Their unique structural properties and diverse applications make them a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C43H64N8O10 |
|---|---|
Poids moléculaire |
853.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C43H64N8O10/c1-25(2)22-32(48-38(55)30(45)18-12-13-21-44)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)49-33(23-28-14-8-6-9-15-28)39(56)46-27(5)37(54)47-31(43(60)61)19-20-35(52)53/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H,46,56)(H,47,54)(H,48,55)(H,49,57)(H,50,59)(H,51,58)(H,52,53)(H,60,61)/t27-,30-,31-,32-,33-,34-,36-/m0/s1 |
Clé InChI |
GUFKZTLOCPEOGU-GYQIDMAWSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


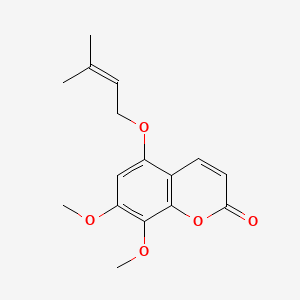
![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)

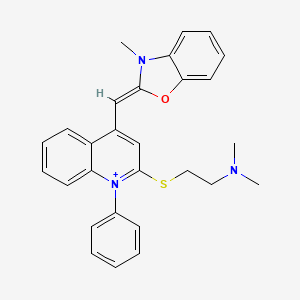

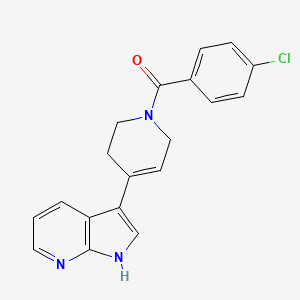
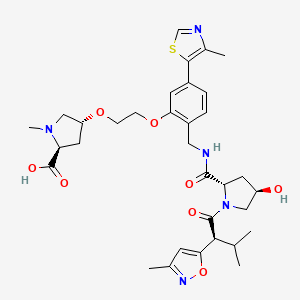

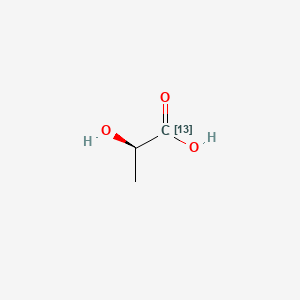

![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)

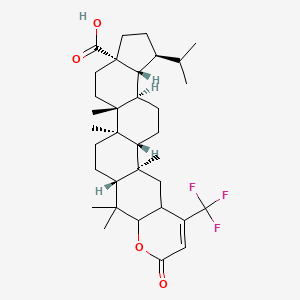
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
